Product packaging for Epipregnanolone(Cat. No.:CAS No. 128-21-2)

Epipregnanolone

Cat. No.: B113913
CAS No.: 128-21-2
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-GRWISUQFSA-N
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Description

Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neuroactive steroid that serves as a key compound for investigating the modulation of neuronal signaling and behavior . This steroid acts as a potent and selective modulator of the γ-aminobutyric acid type A (GABAA) receptor. Research indicates a complex mechanism: while it can act as a mild positive modulator of the GABA-induced chloride current (IGABA) when applied alone, it also functions as a functional antagonist by significantly counteracting the strong potentiating effects of other neurosteroids like allopregnanolone (ALLO) . This unique dual activity makes it a critical research tool for studying GABAA receptor pharmacology and the balance of excitatory and inhibitory neurotransmission. Beyond its actions on GABAergic systems, studies show that this compound possesses hypnotic and sedative properties, with recent in vivo electrophysiological data revealing characteristic, sex-dependent effects on synchronized thalamic and cortical activity . It is also investigated for its potential role in pain management, with evidence suggesting its analgesic properties may be linked to the inhibition of voltage-gated T-type calcium channels (Cav3.2) . This compound is biosynthesized from progesterone through the sequential actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B113913 Epipregnanolone CAS No. 128-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-GRWISUQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155766
Record name Epipregnanolone
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Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001471
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CAS No.

128-21-2
Record name Epipregnanolone
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Record name Epipregnanolone
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Record name Epipregnanolone
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Record name Epipregnanolone
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Record name EPIPREGNANOLONE
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Record name Epipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Epipregnanolone Biosynthesis, Metabolism, and Regulation

Endogenous Biosynthetic Pathways of Epipregnanolone

The synthesis of this compound in the body is a multi-step process involving a cascade of enzymatic reactions that convert precursor steroids into this final product.

Precursor Steroids and Enzymatic Cascade (e.g., Progesterone (B1679170) to this compound)

The primary precursor for this compound is progesterone. wikipedia.org The conversion of progesterone to this compound is a two-step process. First, progesterone is converted to 5β-dihydroprogesterone. This intermediate is then further metabolized to form this compound. wikipedia.org

Another potential pathway involves the conversion of pregnenolone (B344588), a precursor to progesterone, into this compound. biorxiv.org This streamlined pathway is facilitated by a fused enzyme in some gut bacteria. biorxiv.org

Key Steroidogenic Enzymes and Isoforms Involved (e.g., 5β-reductase, 3β-hydroxysteroid dehydrogenase)

Two key enzymes are crucial for the biosynthesis of this compound from progesterone: 5β-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org

5β-reductase (AKR1D1): This enzyme catalyzes the reduction of progesterone to 5β-dihydroprogesterone. wikipedia.orgnih.gov It is a cytoplasmic protein that requires NADPH as a cofactor. nih.gov While abundant in the liver, smaller amounts are found in the testes and trace amounts in other tissues, including the brain. nih.gov

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is responsible for the subsequent conversion of 5β-dihydroprogesterone to this compound. wikipedia.org There are two main isoforms, 3β-HSD1 and 3β-HSD2, with 3β-HSD2 being more relevant for steroid biosynthesis in the adrenal glands, ovaries, and testes. nih.gov

Neurosteroidogenic Enzyme Expression and Regulation

The synthesis of neurosteroids like this compound within the nervous system is a tightly regulated process. The expression of key enzymes is influenced by various factors. For instance, in the avian pineal gland, the expression of enzymes like 5β-reductase is higher in juvenile birds compared to adults. karger.comnih.gov

The regulation of these enzymes is complex. For example, Steroidogenic Factor 1 (SF-1) has been shown to differentially regulate 5α-reductase and 3α-HSD, highlighting the intricate control mechanisms at play. nih.gov Furthermore, neurotransmitters and neuropeptides can also modulate neurosteroidogenesis. frontiersin.org

Metabolic Fate and Catabolism of this compound In Vivo

Catabolism refers to the metabolic processes that break down large molecules into smaller ones, often releasing energy. khanacademy.orgbyjus.com Once synthesized, this compound undergoes further metabolism. One significant metabolic pathway is sulfation. The resulting this compound sulfate (B86663) has its own distinct biological activities, acting as a negative allosteric modulator of NMDA and GABA-A receptors. wikipedia.org The breakdown of steroids is a crucial aspect of maintaining hormonal balance.

Tissue-Specific Synthesis and Distribution of this compound (e.g., Brain, Adrenal Glands, Gonads)

This compound is synthesized in various tissues throughout the body. The primary sites of steroidogenesis are the adrenal glands, ovaries, and testes. nih.gov However, de novo synthesis of neurosteroids, including this compound, also occurs in the central nervous system, particularly in the brain. karger.comresearchgate.net

Studies in birds have shown that the pineal gland is a significant site of neurosteroid production, with higher synthesis of allopregnanolone (B1667786) and/or this compound compared to other brain regions like the cerebellum and diencephalon. karger.comnih.gov Within the brain, Purkinje cells are known sites of neurosteroid formation. nih.gov

Influence of Gut Microbiota on this compound Biotransformation

Recent research has highlighted the significant role of the gut microbiota in steroid metabolism. biorxiv.orgbiorxiv.orgresearchgate.net Certain species of gut bacteria possess the enzymatic machinery to biotransform steroid hormones. biorxiv.org

Molecular Mechanisms of Epipregnanolone Action on Neural Receptors

Epipregnanolone Modulation of GABA-A Receptors

This compound (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that modulates the function of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission in the central nervous system. wikipedia.orgwikipedia.org Its effects are complex and depend on various factors, including the specific subunit composition of the receptor and the presence of other modulatory compounds.

This compound is primarily characterized as a negative allosteric modulator (NAM) of the GABA-A receptor. wikipedia.orgelifesciences.orgwikipedia.org In this capacity, it can reverse or antagonize the potentiating effects of positive allosteric modulators (PAMs) like its 3α-hydroxy isomer, allopregnanolone (B1667786). wikipedia.org However, the modulatory profile of this compound is not exclusively negative. Some studies have described it as a partial agonist, exhibiting a slight potentiation of benzodiazepine (B76468) binding on its own. nih.govnih.gov This suggests a dual action, where it can weakly activate the receptor under certain conditions while inhibiting the more potent effects of other neurosteroids. nih.govresearcher.life

In studies on native neurons from the rat cerebellum and hippocampus, this compound has been shown to act as a positive modulator of GABA-induced chloride currents (IGABA). nih.govresearchgate.net This positive modulation was more pronounced at lower GABA concentrations. nih.govresearchgate.net The literature presents a degree of controversy, with some studies reporting this compound as effectively inert or having only antagonistic properties, while others confirm its ability to potentiate IGABA. nih.gov This discrepancy may arise from the different model systems used, such as recombinant versus native receptors. nih.govmdpi.com For instance, in recombinant GABA-A receptors, this compound has been observed to reduce the effect of high concentrations of allopregnanolone, suggesting a non-competitive mechanism in that context. nih.gov

The GABA-A receptor possesses distinct binding sites for neurosteroids, separate from those for GABA, benzodiazepines, or barbiturates. nih.govfrontiersin.orgnih.gov this compound is considered a specific antagonist at the neurosteroid site. nih.govscielo.br It has been shown to competitively inhibit the potentiation of [3H]flunitrazepam binding induced by pregnanolone (B1679072) and allopregnanolone. nih.govscielo.br This competitive antagonism suggests that this compound directly competes with PAM neurosteroids for a common binding site or sites on the receptor complex. nih.gov

Recent research has identified at least three discrete neurosteroid-binding sites on the α1β3 GABA-A receptor that contribute to allosteric modulation. elifesciences.orgnih.govresearchgate.net The potentiating neurosteroid allopregnanolone binds to a canonical intersubunit site (β3(+)-α1(-)) that mediates receptor activation, as well as to intrasubunit sites. elifesciences.orgnih.gov In contrast, its inhibitory 3β-epimer, this compound, does not bind to the activating intersubunit site but does bind to intrasubunit sites on both the α1 and β3 subunits, which are associated with promoting receptor desensitization. elifesciences.orgnih.govresearchgate.net This differential binding explains how this compound can act as an antagonist to allopregnanolone's potentiating effects. The interaction is complex, with some evidence pointing to competitive mechanisms at certain sites and non-competitive interactions under different conditions. nih.govnih.gov

This compound's modulation of the GABA-A receptor ultimately translates to changes in chloride ion (Cl-) conductance through the receptor's channel. wikipedia.org As a negative modulator, this compound can inhibit the enhancement of GABA-induced chloride currents (IGABA) caused by PAMs. elifesciences.org For example, it has been shown to block the potentiation of IGABA by pregnenolone (B344588). scielo.br

However, some studies report that this compound itself can positively modulate IGABA in native neurons. In isolated Purkinje cells of the rat cerebellum and pyramidal neurons of the hippocampus, this compound was found to be a positive modulator of IGABA, with EC50 values of 5.7 µM and 9.3 µM, respectively. nih.govresearcher.liferesearchgate.net This potentiation was more effective at lower concentrations of GABA. nih.gov This dual effect—increasing the current on its own while decreasing the stimulatory effect of more potent modulators like allopregnanolone—highlights its complex role in receptor function. nih.govresearcher.life The inhibitory action of this compound is linked to its ability to promote a desensitized state of the receptor. elifesciences.org

The effects of this compound are dependent on the subunit composition of the GABA-A receptor. GABA-A receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ). nih.govfrontiersin.orgfrontiersin.org This heterogeneity results in multiple receptor isoforms with distinct pharmacological properties and creates multiple potential recognition sites for neurosteroids. cdnsciencepub.com

Studies using human recombinant GABA-A receptors expressed in Xenopus oocytes have demonstrated that this compound's efficacy as a blocker of PAM-induced potentiation varies with the receptor isoform. For instance, this compound exhibited greater efficacy as a blocker at the α1β2γ2L receptor isoform compared to the α1β1γ2L isoform. cdnsciencepub.com It also produced a more significant block of potentiation caused by allopregnanolone compared to the synthetic steroid alphaxalone. cdnsciencepub.com The presence or absence of the γ2L subunit also significantly alters the modulatory effects of neurosteroids. cdnsciencepub.com The differential effects of this compound across various subunit combinations support the hypothesis that the specific assembly of GABA-A receptor isoforms gives rise to multiple, distinct steroid recognition sites, leading to complex modulatory interactions. cdnsciencepub.com

Binding and displacement studies using radiolabeled ligands have been instrumental in characterizing this compound's interaction with the GABA-A receptor complex. These studies typically measure how a compound affects the binding of ligands to different sites on the receptor.

This compound has been shown to competitively antagonize the potentiation of [3H]flunitrazepam (a benzodiazepine site ligand) binding by neurosteroids like pregnanolone and allopregnanolone. nih.govscielo.br In one study, this compound inhibited the potentiation by pregnanolone with a Ki of 10.5 µM, while not affecting the potentiation caused by GABA itself. nih.gov This indicates that this compound acts specifically at the neurosteroid modulatory site and not the GABA binding site. nih.gov On its own, this compound only slightly potentiates [3H]flunitrazepam binding, consistent with its classification as a partial agonist in some contexts. nih.govnih.gov

While positive modulators like allopregnanolone enhance the binding of GABA-site agonists like [3H]muscimol, this compound also enhances [3H]muscimol binding, yet its primary functional output is inhibition by promoting receptor desensitization. elifesciences.org These findings from binding assays, combined with functional data, demonstrate that this compound is a specific antagonist at the neurosteroid site of the GABA-A receptor. nih.govucl.ac.uk

Table 1: Summary of this compound's Effects in Binding and Functional Assays

Assay TypeLigand/ParameterObserved Effect of this compoundReference
Binding Assay[3H]Flunitrazepam (in presence of pregnanolone)Competitive inhibition (Ki = 10.5 µM) nih.gov
Binding Assay[3H]Flunitrazepam (alone)Slight potentiation / Partial agonism nih.govnih.gov
Binding Assay[3H]muscimolEnhances binding elifesciences.org
Functional Assay (Electrophysiology)GABA-induced Chloride Current (IGABA)Potentiation (EC50 = 5.7-9.3 µM in native neurons) nih.gov
Functional Assay (Electrophysiology)IGABA (in presence of allopregnanolone)Antagonizes/blocks potentiation nih.govcdnsciencepub.com

Differential Effects on GABA-A Receptor Subunit Compositions

This compound Interactions with N-Methyl-D-Aspartate (NMDA) Receptors (e.g., Negative Allosteric Modulation)

In addition to its well-documented effects on GABA-A receptors, this compound and its sulfate (B86663) ester also interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and synaptic plasticity. nih.govscielo.br The modulation of NMDA receptors by neurosteroids is complex, with some steroids acting as positive modulators and others as negative modulators. scielo.brnih.gov

This compound sulfate, in particular, has been identified as a negative allosteric modulator of the NMDA receptor. wikipedia.org It has been shown to inhibit NMDA-induced currents. google.com For instance, at a concentration of 100 μM, this compound sulfate reversibly inhibited responses to NMDA by 59%. google.com This inhibitory action is not competitive with the glycine (B1666218) co-agonist site. google.com The existence of both positive modulators (like pregnenolone sulfate) and negative modulators (like this compound sulfate) suggests that there are at least two distinct steroid modulatory sites on the NMDA receptor. google.comfrontiersin.org While some derivatives like this compound butyrate (B1204436) have been shown to be positive modulators, unmodified this compound and its sulfate are generally considered to have negative modulatory or inhibitory effects on NMDA receptor function. wikipedia.orgnih.gov

This compound Activity on Transient Receptor Potential Melastatin 3 (TRPM3) Channels

This compound, particularly in its sulfated form (this compound sulfate), has been identified as a modulator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel. wikipedia.orgncats.io TRPM3 channels are non-selective cation channels permeable to calcium (Ca²⁺) and are involved in various physiological processes, including sensory transduction and temperature sensation. mdpi.comnih.gov

Research indicates that this compound sulfate acts as an activator of TRPM3 channels. wikipedia.orgresearchgate.netnih.gov It is believed to share a binding site with another neurosteroid, pregnenolone sulfate (PregS), which is a well-known TRPM3 agonist. nih.gov However, the efficacy of activation differs between these two steroids. While both this compound sulfate and PregS stimulate the channel, studies have shown that this compound sulfate is a weaker activator compared to PregS. nih.govnih.gov

The structural characteristics of these steroids are crucial for their interaction with the TRPM3 channel. The presence of a negatively charged sulfate group at the C3 position of the steroid's A-ring is considered a key requirement for effective channel activation. nih.gov In studies on cerebellar Purkinje neurons, the application of PregS was shown to potentiate glutamatergic transmission, an effect that was blocked by a selective TRPM3 antagonist, mefenamic acid. nih.gov Similar to PregS, this compound sulfate can also stimulate TRPM3, supporting the role of this channel as a target for neurosteroids. nih.govfrontiersin.org

Table 1: this compound Interaction with TRPM3 Channels

Compound Receptor Action Notes
This compound sulfate TRPM3 Activator Acts at the same site as Pregnenolone sulfate but with weaker efficacy. wikipedia.orgnih.govnih.gov
Pregnenolone sulfate TRPM3 Activator Potent endogenous activator of TRPM3. mdpi.comnih.govfrontiersin.org

This compound Inhibition of Voltage-Gated Calcium Channels (e.g., T-type, HVA Currents)

This compound demonstrates significant inhibitory effects on multiple types of voltage-gated calcium channels (VGCCs), which are critical for neuronal excitability, neurotransmitter release, and cellular signaling. nih.govnih.govfrontiersin.org Its actions are particularly pronounced on low-voltage-activated (T-type) and high-voltage-activated (HVA) calcium channels. ncats.iotandfonline.com

T-type Calcium Channels: this compound is a potent blocker of T-type calcium channels. cuanschutz.edunih.gov In vitro studies using acutely dissociated dorsal root ganglion (DRG) cells from rats demonstrated that this compound reversibly blocks T-type currents with a half-maximal inhibitory concentration (IC50) of approximately 2 μM. ncats.ionih.gov This blockade is achieved by stabilizing the channel in the inactive state. nih.gov Further research has specified that the analgesic properties of this compound are largely attributable to the inhibition of the CaV3.2 isoform of T-type channels located in peripheral sensory neurons. nih.govnih.gov In contrast, its hypnotic effects appear to be mediated by the inhibition of different T-channel isoforms, such as CaV3.1, which are more prominently expressed in thalamocortical circuits that regulate arousal and sleep states. nih.govcuanschutz.edu

Table 2: Inhibitory Action of this compound on Voltage-Gated Calcium Channels

Channel Type Subtype / Current IC50 Mechanism Model System Reference(s)
T-type CaV3.2 ~2 µM Reversible block; stabilization of inactive state Rat Dorsal Root Ganglion (DRG) Neurons ncats.ionih.gov
HVA N-type (presumed) 3.3 µM G-protein-dependent inhibition Rat Sensory Neurons nih.govtandfonline.comresearchgate.net

Neurophysiological and Endocrine Roles of Epipregnanolone

Epipregnanolone as an Endogenous Modulator of Brain Development (e.g., Chick Optic Lobe)

Research on the developing chick optic lobe has provided valuable insights into the role of this compound as an endogenous modulator of the GABA-A receptor complex. researchgate.netnih.gov Chronic administration of this compound in ovo has been shown to induce changes in the allosteric interactions of GABA-A receptor modulatory sites. nih.gov

Specifically, while the treatment did not affect the total protein content or wet weight of the chick optic lobe, it did reduce the positive allosteric modulation of [3H]flunitrazepam binding by allopregnanolone (B1667786) in a dose-dependent manner. researchgate.netnih.gov This suggests that this compound can induce a homologous uncoupling between steroid modulatory sites and those for benzodiazepines and GABA. nih.gov Furthermore, this compound administration was found to reduce the efficacy of GABA in inducing chloride ion influx, indicating a direct impact on the receptor's function. researchgate.netnih.gov These findings support the role of this compound as an endogenous modulator of GABA-A receptor sites and their function during the development of the chick optic lobe. researchgate.netnih.gov

Interactions with Other Endogenous Neurosteroids and Stereoisomers

This compound's physiological effects are often characterized by its interactions with other neurosteroids, particularly its stereoisomer, allopregnanolone, as well as pregnanolone (B1679072) and sulfated neurosteroids.

This compound and its stereoisomer, allopregnanolone, often exhibit divergent and sometimes opposing effects on the GABA-A receptor. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the action of GABA. researchgate.netnih.govfrontiersin.org In contrast, this compound is generally considered a negative allosteric modulator of the GABA-A receptor and can counteract the potentiating effects of allopregnanolone. wikipedia.org

Studies have shown that this compound can reduce the stimulatory effect of allopregnanolone on GABA-induced currents. researchgate.net Interestingly, the combined application of both steroids does not produce an additive effect, suggesting a complex interaction at the receptor level. researchgate.netnih.gov While allopregnanolone is a significantly more potent positive modulator, this compound has been observed to have a dual effect: it can increase the GABA-induced current on its own but also decrease the more potent stimulatory effect of allopregnanolone. researchgate.net This functional divergence is critical for the fine-tuning of neuronal inhibition. Furthermore, the 3β-hydroxy isomer of allopregnanolone, isopregnanolone, has been shown to counteract the potentiating effect of this compound. researchgate.netnih.gov

This compound is the 3β-hydroxylated isomer of pregnanolone, and like other 3β-hydroxy pregnane (B1235032) steroids, it can negatively modulate GABA-A receptor function. nih.gov This is in contrast to 3α-hydroxy pregnane steroids like allopregnanolone and pregnanolone, which are positive modulators. mdpi.com

The sulfated form, this compound sulfate (B86663), along with other sulfated neurosteroids like pregnenolone (B344588) sulfate (PregS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), acts as a negative allosteric modulator of both GABA-A and NMDA receptors. wikipedia.orgfrontiersin.orgresearchgate.net These sulfated steroids are thought to play a role in enhancing excitatory neurotransmission. frontiersin.org For instance, pregnenolone sulfate and DHEAS are known to inhibit the GABA-A receptor. nih.gov this compound sulfate is also an activator of TRPM3 channels. wikipedia.orgresearchgate.net This cross-talk between this compound and sulfated neurosteroids highlights the intricate regulatory network governing neuronal excitability.

Modulation of Allopregnanolone Effects and Functional Divergence

Participation in Central Nervous System Signaling and Neurotransmission Homeostasis

This compound is involved in maintaining the balance of neurotransmission within the central nervous system (CNS), primarily through its modulation of the GABA-A receptor. While some studies have described it as a negative modulator, others have shown it can act as a positive modulator of GABA-induced chloride currents in specific neuronal populations, such as Purkinje cells in the cerebellum and pyramidal neurons in the hippocampus. researchgate.netnih.govmdpi.com This suggests that its effects can be brain-region and neuron-type specific. nih.gov

Interplay between Peripheral Endocrine Systems and Central this compound Levels

Neurosteroids, including this compound, are synthesized both in the brain and in peripheral endocrine glands such as the adrenal glands and gonads. frontiersin.orgnih.gov Steroids from peripheral sources can cross the blood-brain barrier and influence central neurosteroid levels. nih.gov The synthesis of this compound from progesterone (B1679170) involves the enzymes 5β-reductase and 3β-hydroxysteroid dehydrogenase. wikipedia.org

Pharmacological and Behavioral Effects of Epipregnanolone: Preclinical Research

Epipregnanolone Modulation of Alcohol-Related Behaviors

Preclinical research has explored the role of this compound, an endogenous neurosteroid, in modulating various behaviors associated with alcohol consumption. These studies, primarily in rodent models, have investigated its influence on tolerance to ethanol's effects and on alcohol self-administration, providing insights into its potential mechanisms of action.

This compound has been shown to interfere with the development of both rapid and chronic tolerance to some of the physiological and motor-impairing effects of ethanol (B145695). In studies with mice, pretreatment with this compound blocked the development of tolerance to the motor-incoordinating and hypothermic effects of ethanol. scielo.brnih.gov One study demonstrated that while tolerance to the motor-impairing effects of ethanol was observed on the fifth day of treatment, this development was blocked by pretreatment with this compound. nih.gov This suggests that this compound may counteract the neuroadaptations that underlie the development of tolerance to ethanol.

Research indicates that this compound, as a positive allosteric modulator of the GABA-A receptor, can block the development of rapid tolerance to the motor-impairing and hypothermic effects of alcohol in male mice. sandiego.edu Further studies have shown that this compound can reverse the stimulatory action of certain neurosteroids, like dehydroepiandrosterone (B1670201) sulfate (B86663), on the development of rapid tolerance to ethanol-induced motor impairment. scielo.br However, it did not affect the actions of pregnenolone (B344588) sulfate in the same paradigm. scielo.br In the context of hypothermia, this compound was found to prevent the stimulatory action of both dehydroepiandrosterone sulfate and pregnenolone sulfate on tolerance development. scielo.br These findings point to a complex interaction between different neurosteroids in modulating ethanol tolerance. scielo.brnih.gov

Table 1: Effects of this compound on Ethanol Tolerance in Mice

Effect of Ethanol Type of Tolerance Effect of this compound Pretreatment Reference
Motor Incoordination Chronic Blocked development of tolerance. nih.gov
Motor Impairment Rapid Blocked development of tolerance. scielo.brsandiego.edu
Hypothermia Rapid Blocked development of tolerance. scielo.brnih.govsandiego.edu

Preclinical studies have demonstrated that this compound can reduce voluntary alcohol consumption in animal models. In rats trained to self-administer ethanol, administration of this compound led to a dose-dependent decrease in ethanol intake. nih.govncats.io Specifically, intraperitoneal injections of this compound were shown to attenuate ethanol self-administration. ncats.io Another study corroborated these findings, showing that this compound reduced responding for ethanol in rats. frontiersin.org

The proposed mechanisms for this reduction in alcohol self-administration involve this compound's modulation of key neurotransmitter systems implicated in the reinforcing effects of alcohol, such as the GABAergic and NMDA receptor systems. nih.govmdpi.com The ability of this compound to decrease ethanol self-administration suggests that it may interfere with the rewarding properties of alcohol. nih.govfrontiersin.orgnih.gov

Table 2: Influence of this compound on Alcohol Self-Administration in Rats

Experimental Model Effect of this compound Proposed Mechanism Reference
Operant self-administration of 10% (w/v) ethanol Attenuated ethanol self-administration. Inhibition of GABA-A or NMDA receptors. nih.govncats.io
Operant responding for ethanol Decreased responses for ethanol. Modulation of the subjective effects of ethanol. frontiersin.org

Influence on Rapid and Chronic Tolerance to Ethanol

Investigation of this compound in Pain and Nociception Models

This compound has emerged as a compound of interest in the study of pain, with preclinical research indicating its potential as an analgesic agent. Investigations have focused on its direct effects on pain perception and the underlying molecular mechanisms, particularly its interactions with ion channels involved in nociceptive signaling.

Studies in rodent models have demonstrated the analgesic properties of this compound in various pain states. It has been shown to alleviate thermal and mechanical nociception in healthy rats. nih.govnih.govresearchgate.net Furthermore, in a rat model of post-surgical pain, this compound effectively reduced mechanical hyperalgesia. nih.govnih.govtandfonline.com

The analgesic effects of this compound are believed to be mediated, in large part, by its inhibitory action on specific voltage-gated calcium channels. frontiersin.org Research has shown that this compound blocks T-type calcium channels, specifically the CaV3.2 isoform, in dorsal root ganglion (DRG) neurons. frontiersin.orgnih.gov The IC50 for this block has been reported to be 2 μM. ncats.ionih.gov In addition to its effects on T-type channels, this compound has also been found to inhibit high-voltage-activated (HVA) calcium currents in nociceptive sensory neurons in a G-protein-dependent manner, with an IC50 of 3.3 μM. nih.govnih.govtandfonline.com This dual inhibition of both T-type and HVA calcium currents may contribute to its potent analgesic effects. nih.govnih.govtandfonline.com

Table 3: Analgesic Effects of this compound and Associated Mechanisms

Pain Model/Assay Effect of this compound Proposed Mechanism Reference
Thermal Nociception (Healthy Rats) Alleviated thermal nociception in a dose-dependent manner. Inhibition of T-type and HVA calcium channels. nih.govnih.govresearchgate.net
Mechanical Nociception (Healthy Rats) Reduced mechanical nociception. Inhibition of T-type and HVA calcium channels. nih.govnih.govresearchgate.net
Post-Surgical Pain (Rats) Reduced mechanical hyperalgesia. Inhibition of HVA calcium channels. nih.govnih.govtandfonline.com
In Vitro DRG Neurons Reversibly blocked T-type calcium currents. Direct channel block. ncats.ionih.gov
In Vitro Nociceptive Sensory Neurons Blocked isolated HVA calcium currents. G-protein-dependent inhibition. nih.govnih.govtandfonline.com

The analgesic action of this compound appears to be significantly localized to the peripheral nervous system. Local intraplantar injections of this compound into the receptive fields of peripheral sensory neurons reduced responses to nociceptive heat stimuli in a dose-dependent manner in rats. nih.gov This suggests a direct effect on peripheral nociceptors.

The crucial role of CaV3.2 T-type calcium channels in the peripheral analgesic effect of this compound was highlighted in a study using knockout mice. frontiersin.org Local paw injections of this compound alleviated mechanical and thermal sensitivity in wild-type mice, but this effect was absent in mice lacking the CaV3.2 channel. frontiersin.org This provides strong evidence that the antinociceptive effect of this compound is largely mediated by the inhibition of T-channels in peripheral nociceptors. frontiersin.orgnih.gov The presence of CaV3.2 channels on peripheral nociceptors makes them a key target for the analgesic actions of this compound. frontiersin.org

Analgesic Properties and Underlying Mechanisms

Potential Implications of this compound in Neuropsychiatric Disorders

Neuroactive steroids, as a class, are increasingly implicated in the pathophysiology of various neuropsychiatric disorders. mdpi.comnih.gov Alterations in the levels of endogenous neurosteroids have been observed in conditions such as stress, depression, post-traumatic stress disorder (PTSD), and alcohol use disorder. nih.gov Specifically, reduced levels of pregnane (B1235032) neurosteroids have been noted in these conditions. nih.gov

This compound, being an endogenous neurosteroid, may play a role in the modulation of these disorders. frontiersin.org The therapeutic potential of neuroactive steroids is thought to stem from their ability to modulate neuroimmune responses and key neurotransmitter systems, such as the GABAergic system, and to regulate the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov For instance, treatment with allopregnanolone (B1667786), a related neurosteroid, has shown promise in alleviating symptoms of various neuropsychiatric disorders by modulating neuroimmune responses. nih.gov Given that this compound also interacts with GABA-A receptors and other neuronal targets, it is plausible that it could have therapeutic implications for neuropsychiatric conditions characterized by dysregulated stress responses and neuroinflammation. mdpi.comfrontiersin.org However, further research is needed to specifically elucidate the role of this compound in these disorders.

Role in Mood Regulation and Anxiety-Related States

This compound's influence on mood and anxiety is primarily understood through its action on the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. researchgate.net Unlike its isomer allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor and is known for its anxiolytic and antidepressant effects, this compound generally functions as a negative allosteric modulator. wikipedia.orgumich.eduwikipedia.org This means it can counteract the effects of GABA-A receptor potentiators like allopregnanolone. wikipedia.org

The balance between positive and negative modulators of the GABA-A receptor, such as allopregnanolone and this compound respectively, is crucial for maintaining normal mood and emotional states. drugdiscoverynews.com A disruption in this balance can contribute to mood and anxiety disorders. umich.eduwikipedia.org Preclinical research suggests that while allopregnanolone infusions can reduce stress and anxiety-like behaviors in rodents, the antagonistic properties of this compound imply a contrasting role. umich.edu

Some research, however, has indicated a more complex, dual role for this compound. One study in rat cerebellar Purkinje and hippocampal pyramidal neurons showed that this compound could act as a positive modulator of the GABA-induced chloride current, though it was at least four times less potent than allopregnanolone. mdpi.com In the same study, this compound was found to reduce the stimulating effect of allopregnanolone, highlighting its complex modulatory profile. mdpi.com The table below summarizes the modulatory effects of this compound and related neurosteroids on the GABA-A receptor based on preclinical findings.

CompoundPrimary Action at GABA-A ReceptorObserved Effects in Preclinical ModelsCitations
This compound Negative Allosteric Modulator; can reverse effects of positive modulators. wikipedia.orgresearchgate.net Some studies show weak positive modulation. mdpi.comAntagonizes the effects of potentiators like allopregnanolone. wikipedia.orgscielo.br wikipedia.orgresearchgate.netmdpi.comscielo.br
Allopregnanolone Potent Positive Allosteric Modulator. wikipedia.orgAnxiolytic, antidepressant, and stress-reducing effects. umich.eduwikipedia.org umich.eduwikipedia.org
Pregnanolone (B1679072) Positive Allosteric Modulator. researchgate.netInteracts with GABA-A receptors to impact mood. researchgate.net researchgate.net
Isoallopregnanolone Negative Allosteric Modulator. researchgate.netdrugdiscoverynews.comContributes to the balance of neurosteroid effects on GABAergic signaling. drugdiscoverynews.com researchgate.netdrugdiscoverynews.com

Association with Perinatal Depression and Neurosteroid Imbalance

The perinatal period involves dramatic fluctuations in steroid hormones, which can create a vulnerability to mood disorders for some individuals. neuroendo.org.ukdrugdiscoverynews.com Research has increasingly pointed to an imbalance in neuroactive steroid metabolites of progesterone (B1679170) as a key factor in the pathophysiology of perinatal and postpartum depression (PPD). researchgate.netdrugdiscoverynews.com

This compound, as a negative allosteric modulator of the GABA-A receptor, is a key player in this dynamic. researchgate.netresearchgate.net A prospective study investigating neurosteroid changes during pregnancy found a significant link between the metabolic ratios of these compounds and depression. frontiersin.org The study noted that in women who were depressed during both the first and second trimesters, the ratio of this compound to its precursor progesterone (EPI:P4) increased between the two trimesters, whereas this ratio decreased in non-depressed control subjects. frontiersin.org This finding suggests that an altered metabolic pathway favoring the production of negative modulators like this compound over positive ones may contribute to the neurobiological underpinnings of depression during pregnancy. researchgate.netfrontiersin.org

This is contrasted with findings where lower levels of the positive modulator allopregnanolone are associated with postpartum "blues" and higher depression scores after delivery. frontiersin.orgmdpi.com The shifting balance between GABA-A receptor stimulating neurosteroids (like allopregnanolone and pregnanolone) and inhibiting neurosteroids (like this compound and isoallopregnanolone) appears to be critical. drugdiscoverynews.com An increase in isomers with antagonistic functions at GABA-A receptors, such as this compound, is an intriguing finding in the context of prenatal depression, even when levels of allopregnanolone are also elevated. frontiersin.org

The following table details the observed changes in neurosteroid ratios in a study of pregnant women with and without depression.

Neurosteroid RatioTrimester Change in Severely Depressed Cases (Depressed at T1 & T2)Trimester Change in ControlsSignificanceCitations
This compound:Progesterone (EPI:P4) Increase from T1 to T2Decrease from T1 to T2p < .001 researchgate.netfrontiersin.org
Allopregnanolone:Progesterone (ALLO:P4) Increase from T1 to T2Decrease from T1 to T2p = .06 researchgate.netfrontiersin.org

Contribution to Stress Response and Adaptation

The body's primary stress response system is the hypothalamic-pituitary-adrenal (HPA) axis, which results in the release of cortisol. nih.govclevelandclinic.org This system is heavily modulated by the brain's main inhibitory neurotransmitter, GABA. nih.gov Neurosteroids play a crucial role in fine-tuning this response. nih.gov Acute stress typically triggers an increase in the production of neurosteroids like allopregnanolone, which is thought to be a homeostatic mechanism to dampen the HPA axis and restore balance. nih.govfrontiersin.org

Conversely, chronic stress is often associated with impaired HPA axis responsivity and reduced levels of allopregnanolone, contributing to the pathology of disorders like major depression and PTSD. nih.govnih.gov Given that this compound can act as an antagonist to the effects of allopregnanolone at the GABA-A receptor, its presence and concentration are relevant to how the nervous system adapts—or fails to adapt—to stress. wikipedia.orgscielo.br

While most research has focused on the protective, stress-dampening effects of allopregnanolone, a dysregulation that favors this compound could theoretically impair the body's ability to effectively terminate a stress response, potentially increasing vulnerability to the negative psychological and physiological effects of stress. mdpi.com A blunted allopregnanolone response to stress has been observed in females and is hypothesized to contribute to their increased vulnerability to affective disorders. mdpi.com An imbalance favoring this compound could be a contributing factor to such a blunted response.

Neuroprotective and Neurotrophic Aspects of this compound Action

Neurosteroids are known to exert neuroprotective and neurotrophic (promoting neuron growth and survival) effects through various mechanisms, including modulation of GABA-A and NMDA receptors and reduction of excitotoxicity. nih.govrrpharmacology.rufrontiersin.org Allopregnanolone, for example, has been shown to promote the proliferation of neural progenitor cells and enhance neurogenesis. nih.govnih.gov

However, the actions of this compound in this domain appear to be distinct from its isomers. In a study investigating the proliferation of neuroprogenitor cells, allopregnanolone and progesterone significantly increased cell proliferation, but the stereoisomers, including this compound (identified as 3β-hydroxy-5β-pregnan-20-one), had no effect. nih.gov This specificity suggests that the neurogenic effects of some steroids are highly dependent on their molecular structure.

Structure Activity Relationship Sar Studies of Epipregnanolone and Analogs

Stereochemical Determinants of Epipregnanolone Bioactivity (e.g., 3β,5β Configuration)

This compound, with the chemical name 3β-hydroxy-5β-pregnan-20-one, is an endogenous neurosteroid whose biological activity is intrinsically linked to its specific stereochemical structure. wikipedia.org The orientation of the hydroxyl group at the C3 position and the fusion of the A and B steroid rings are paramount determinants of its function, particularly its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. frontiersin.orgnih.gov

The two key stereochemical features of this compound are:

The 3β-hydroxyl group: The hydroxyl group at the C3 position is in the beta (β) orientation, meaning it projects above the plane of the steroid nucleus. This is a crucial distinction from its 3α-isomers, such as pregnanolone (B1679072), which are potent positive allosteric modulators of the GABA-A receptor. frontiersin.orgnih.govnih.gov The 3β-hydroxy configuration is often associated with negative allosteric modulation or antagonistic properties at the GABA-A receptor. frontiersin.orgelifesciences.orgnih.gov While some studies have reported this compound acting as a positive modulator, its effects are generally distinct from the more consistent and potent potentiation seen with 3α-hydroxy steroids. researchgate.netnih.gov

The 5β-ring fusion: The junction between the A and B rings of the steroid has a cis-configuration, referred to as 5β. This creates a significant bend in the steroid molecule, giving it a folded or "bent-shape" conformation. researchgate.netnih.gov This contrasts sharply with the relatively flat, planar structure of 5α-steroids like allopregnanolone (B1667786) and isopregnanolone. researchgate.net This structural difference influences how the molecule fits into receptor binding sites, and studies have shown that 5β-reduced antagonist neurosteroids can exhibit greater inhibitory potency than their 5α-isomers. frontiersin.org

While this compound is primarily known as a negative allosteric modulator of the GABA-A receptor, some research has shown it can also act as a partial agonist or even a positive modulator under certain conditions. researchgate.netnih.govscielo.br For instance, studies on rat cerebellar Purkinje and hippocampal pyramidal neurons have demonstrated that this compound can potentiate GABA-induced currents, although it is a less potent positive modulator than allopregnanolone. researchgate.netnih.gov This suggests that its interaction with the GABA-A receptor is complex, possibly involving different binding sites or inducing distinct conformational states compared to other neurosteroids. elifesciences.orgnih.gov Furthermore, this compound sulfate (B86663), a conjugated form, also modulates other receptors, including NMDA receptors and TRPM3 channels. wikipedia.orgfrontiersin.org

Identification of Pharmacophoric Requirements for Receptor Interactions

A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For this compound and related neurosteroids interacting with the GABA-A receptor, several key pharmacophoric elements have been identified.

The primary receptor target for this compound is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the brain. frontiersin.orgnih.gov The key structural features of this compound required for this interaction include:

A-Ring Hydroxyl Group: The hydroxyl group at the C3 position is a critical hydrogen-bonding element. Its stereochemistry (α vs. β) is a primary determinant of the type of modulation. A 3α-hydroxyl group, acting as a hydrogen bond donor, is a well-established requirement for potent positive allosteric modulation. nih.govresearchgate.net Conversely, the 3β-hydroxyl group of this compound leads to different, often inhibitory or antagonistic, effects. frontiersin.orgnih.govelifesciences.org While a negatively charged group at C3 (like a sulfate ester) typically confers inhibitory properties, it is not an absolute requirement for inhibition. frontiersin.orgnih.gov

D-Ring Side Chain: The acetyl group (-COCH3) at the C17β position is also crucial for activity. researchgate.net Studies modifying this side chain have shown that its presence is important for the modulatory effects of pregnanolone derivatives on GABA-A receptors. researchgate.net

Molecular docking studies suggest that while positive modulators like allopregnanolone bind at a canonical potentiating site, 3β-hydroxy neurosteroids like this compound may act at a different site, as they behave as non-competitive inhibitors with respect to GABA and 3α-hydroxy neurosteroids. elifesciences.org

Comparative Analysis of this compound SAR with Other Pregnane (B1235032) Neurosteroids

The distinct biological activity of this compound is best understood by comparing its structure-activity relationship with its stereoisomers: pregnanolone, allopregnanolone, and isopregnanolone. These compounds differ only in the stereochemistry at the C3 and C5 positions, yet these subtle changes lead to profound differences in their effects on the GABA-A receptor.

FeatureThis compoundPregnanoloneAllopregnanoloneIsopregnanolone
IUPAC Name 3β-hydroxy-5β-pregnan-20-one3α-hydroxy-5β-pregnan-20-one3α-hydroxy-5α-pregnan-20-one3β-hydroxy-5α-pregnan-20-one
C3-OH Group β (axial)α (equatorial)α (axial)β (equatorial)
A/B Ring Fusion 5β (cis, bent)5β (cis, bent)5α (trans, planar)5α (trans, planar)
Primary GABA-A Receptor Effect Negative Allosteric Modulator / Partial Agonist wikipedia.orgnih.govscielo.brPotent Positive Allosteric Modulator researchgate.netwikipedia.orgconicet.gov.arPotent Positive Allosteric Modulator frontiersin.orgresearchgate.netconicet.gov.arNegative Allosteric Modulator / Antagonist frontiersin.orgelifesciences.org

Key SAR Comparisons:

3α-OH vs. 3β-OH: The most critical determinant for potentiation of GABA-A receptors is the presence of a 3α-hydroxyl group, as seen in allopregnanolone and pregnanolone. frontiersin.orgnih.govnih.gov These compounds are among the most potent endogenous positive modulators of the receptor. researchgate.netconicet.gov.ar In stark contrast, the 3β-hydroxyl group of this compound and isopregnanolone generally leads to inhibitory or antagonistic activity. frontiersin.orgnih.govelifesciences.org

Functional Consequences: The structural differences translate directly into functional opposition. Allopregnanolone and pregnanolone enhance GABA-mediated inhibition, leading to sedative and anxiolytic effects. wikipedia.orgconicet.gov.ar this compound, on the other hand, can antagonize the effects of these positive modulators. wikipedia.orgscielo.br For example, it has been shown to competitively antagonize the potentiation of [3H]flunitrazepam binding by pregnanolone and allopregnanolone. scielo.br Similarly, isopregnanolone can counteract the effects of this compound. researchgate.net

Analytical Methodologies for Epipregnanolone Quantification in Biological Matrices

Sample Preparation and Extraction Procedures from Brain Tissue, Plasma, and Cerebrospinal Fluid

The initial step in the analysis of epipregnanolone involves its extraction from the complex biological matrix. The choice of extraction method depends on the specific tissue or fluid being analyzed.

Brain Tissue: Extraction of this compound from brain tissue presents a significant challenge due to the high lipid content. A common approach involves homogenization of the brain tissue in a solvent mixture, such as acetone:ethanol (B145695) or chloroform:methanol (B129727), to disrupt cell membranes and release the steroids. ucl.ac.uk This is often followed by a protein precipitation step. researchgate.net Subsequent purification steps are necessary to remove interfering substances like phospholipids. ucl.ac.ukresearchgate.net These can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.netnih.govmdpi.com For instance, a method for analyzing several neurosteroids, including this compound, in monkey brain tissue utilized protein precipitation, phospholipid removal, and then a hexane (B92381) liquid-liquid extraction. researchgate.net

Plasma/Serum: For plasma or serum samples, protein precipitation is a common first step, often achieved by adding solvents like methanol or acetonitrile (B52724). mdpi.comresearchgate.netnih.gov This is typically followed by either LLE or SPE to isolate the steroids and remove interfering compounds. nih.govmdpi.comnih.gov A widely used LLE method employs a mixture of hexane and ethyl acetate. nih.gov SPE with C18 cartridges is also frequently used for cleanup and concentration of the analytes. nih.gov

Cerebrospinal Fluid (CSF): Quantifying this compound in CSF is particularly challenging due to its very low concentrations in this matrix. mdpi.comresearchgate.net Sample preparation for CSF analysis often involves a protein precipitation step, followed by SPE or LLE to concentrate the analyte and remove interfering substances. researchgate.net Given the low volumes of CSF typically available, methods are optimized for high recovery and sensitivity.

A critical component of sample preparation is the use of an internal standard, such as a deuterated analog of the analyte (e.g., allopregnanolone-d4), which is added at the beginning of the extraction process. This allows for the correction of any analyte loss during the extraction and analysis steps, thereby improving the accuracy and precision of the quantification. nih.gov

Chromatographic Separation Techniques (e.g., Liquid Chromatography-Tandem Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Following extraction, chromatographic techniques are employed to separate this compound from other endogenous compounds, particularly its isomers, before detection by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the quantification of neurosteroids like this compound due to its high specificity, sensitivity, and versatility. nih.govmdpi.com Reversed-phase liquid chromatography is commonly used, with C18 or pentafluorophenyl (PFP) columns providing good separation of steroid isomers. nih.govnih.govbiorxiv.org The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govbiorxiv.orgethz.ch

The mass spectrometer, usually a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion for this compound and then monitoring for one or more of its characteristic product ions, which significantly enhances the selectivity of the analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis and has been considered a "gold standard" for forensic substance identification. wikipedia.org It offers high chromatographic resolution and is highly reproducible and sensitive. mdpi.commdpi.com Before analysis by GC-MS, steroids like this compound, which are not sufficiently volatile, must be chemically modified through a process called derivatization. mdpi.combioscientifica.com The gas chromatograph separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the column. wikipedia.org The mass spectrometer then fragments the molecules and detects the resulting ions. wikipedia.org GC-MS can be operated in selected ion monitoring (SIM) mode for increased sensitivity in quantitative analysis. mdpi.com

Derivatization Strategies for Enhanced Sensitivity and Specificity

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization is often employed to enhance its ionization efficiency in mass spectrometry, thereby increasing the sensitivity of the assay. nih.govmdpi.com

For LC-MS/MS analysis , derivatization is used to introduce a charged functional group into the steroid molecule, which significantly improves its ionization in the electrospray ionization (ESI) source. nih.govresearchgate.net Reagents that react with the ketone group of this compound are commonly used. Examples include:

Girard's reagent T (GRT): This reagent adds a permanently charged quaternary ammonium group. researchgate.net

Quaternary aminooxy (QAO) reagents: These reagents also introduce a permanently charged moiety, leading to a substantial increase in sensitivity. nih.govresearchgate.net

2-hydrazino-1-methylpyridine (HMP): This has been used to derivatize neurosteroids for sensitive LC-ESI-MS/MS analysis. nih.gov

For GC-MS analysis , derivatization is necessary to increase the volatility and thermal stability of the steroids. mdpi.com Common derivatization strategies involve the formation of:

Trimethylsilyl (TMS) ethers: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert hydroxyl groups to TMS ethers. bioscientifica.com

Methyloxime-trimethylsilyl (MOX-TMS) derivatives: This two-step process first involves reacting the ketone group with methoxyamine hydrochloride, followed by silylation of the hydroxyl groups. bioscientifica.com

These derivatization steps not only improve sensitivity but can also enhance chromatographic separation and provide additional structural information through characteristic fragmentation patterns in the mass spectrometer. mdpi.com

Method Validation Parameters: Precision, Accuracy, and Lower Limits of Quantification

To ensure the reliability and consistency of analytical methods for this compound quantification, a thorough validation process is essential. ujpronline.com Key validation parameters include precision, accuracy, and the lower limit of quantification (LLOQ). nih.govujpronline.comiupac.org

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ujpronline.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gtfch.org Accuracy is the closeness of the mean of a set of results to the actual (true) value. ujpronline.com

For bioanalytical methods, both intra-day (within a single day) and inter-day (on different days) precision and accuracy are evaluated using quality control (QC) samples at different concentration levels (low, medium, and high). researchgate.netethz.ch Generally, the acceptance criteria for precision are an RSD of ≤15% (or ≤20% at the LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (or ±20% at the LLOQ). nih.govgtfch.org

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.govgtfch.org This is a critical parameter for the analysis of this compound, given its low endogenous levels. The LLOQ is established by analyzing samples with known low concentrations of the analyte and determining the concentration at which the precision and accuracy criteria are met. gtfch.org For example, a method for the analysis of several neurosteroids, including this compound, in serum reported an LLOQ of 0.78 ng/mL. researchgate.netnih.gov Another highly sensitive method utilizing derivatization reported a lower limit of quantitation of 50 fg on column for related neurosteroids. nih.govresearchgate.net

The table below summarizes the validation parameters from various studies on neurosteroid quantification, including methods applicable to this compound.

ParameterMatrixAnalytical MethodFindingCitation
Precision PlasmaLC-MS/MSInter- and intra-day precision was less than 10%. nih.gov
Accuracy PlasmaLC-MS/MSInter- and intra-day accuracy was between 90-110%. nih.gov
LLOQ PlasmaLC-MS/MS10 pg/mL for allopregnanolone (B1667786) and pregnanolone (B1679072). nih.gov
Precision SerumHPLC-MS/MSInter- and intraday imprecision was less than 10%. researchgate.netnih.gov
Accuracy SerumHPLC-MS/MSInter- and intraday trueness was between 90 and 110%. researchgate.netnih.gov
LLOQ SerumHPLC-MS/MS0.78 ng/mL for this compound. researchgate.netnih.gov
Precision PlasmaLC-MSInterday- and intraday precision was <10% for this compound. ethz.ch
Accuracy PlasmaLC-MSBias of the accuracy for all analytes was ±15%. ethz.ch

Challenges and Future Directions in Epipregnanolone Research

Addressing Research Gaps in Understanding Epipregnanolone's Full Physiological Spectrum

A primary challenge in the field is the incomplete understanding of this compound's complete physiological and pathophysiological roles. While its interaction with the GABA-A receptor is a major focus, its effects on other neuronal systems and its broader physiological functions are not as well-defined. frontiersin.orgscielo.br

Key research gaps include:

Diverse Receptor Interactions: While this compound is known to be a negative allosteric modulator of the GABA-A receptor, its potential interactions with other receptors, such as the NMDA receptor, require more thorough investigation. wikipedia.orgscielo.br Some studies suggest a more complex, sometimes even positive modulatory, role at the GABA-A receptor depending on the context and concentration. frontiersin.orgmdpi.com

Metabolic Pathways: The precise regulation of this compound synthesis from progesterone (B1679170) via 5β-reductase and 3β-hydroxysteroid dehydrogenase needs further elucidation. wikipedia.org Understanding the factors that control these enzymatic steps is crucial for comprehending how its levels are regulated in different physiological and pathological states.

Physiological Roles Beyond the CNS: The influence of this compound on peripheral systems is an area ripe for exploration. Its presence in various tissues suggests functions that extend beyond neuromodulation.

Developing Novel Tools for Modulating Endogenous this compound Levels and Activity

To fully dissect the physiological functions of this compound, researchers need sophisticated tools to manipulate its endogenous levels and activity with precision. The development of such tools presents a significant, yet crucial, challenge.

Future efforts should focus on:

Selective Enzyme Inhibitors and Enhancers: Creating potent and selective inhibitors or enhancers of 5β-reductase and 3β-hydroxysteroid dehydrogenase would allow for the targeted manipulation of this compound synthesis. This would enable researchers to study the consequences of its deficiency or overproduction in a controlled manner.

Receptor Ligands: The development of specific agonists and antagonists for this compound's binding sites on the GABA-A receptor and other potential targets would be invaluable. These tools would help to isolate the specific effects mediated by each receptor interaction. conicet.gov.ar

Genetic Models: The creation of knockout or knock-in animal models for the enzymes involved in this compound synthesis would provide a powerful platform for studying its long-term physiological roles.

Advanced Methodological Development for Comprehensive Neurosteroidomics

The accurate and comprehensive measurement of this compound and other neurosteroids is fundamental to advancing research in this field. Current analytical methods, while powerful, face challenges in terms of sensitivity and the ability to capture the full spectrum of neurosteroids simultaneously. aesnet.org

Future advancements in neurosteroidomics should include:

Enhanced Mass Spectrometry Techniques: The continued development of highly sensitive and specific mass spectrometry-based methods, such as gas chromatography-tandem mass spectrometry (GC/MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately quantifying low-abundance neurosteroids like this compound in various biological matrices, including brain tissue, cerebrospinal fluid, and blood. nih.govoup.comresearchgate.net

High-Throughput Assays: The development of high-throughput screening assays would facilitate the rapid testing of compounds that modulate this compound levels or activity, accelerating drug discovery efforts.

Imaging Techniques: The creation of novel imaging probes for positron emission tomography (PET) or other in vivo imaging modalities could allow for the real-time visualization and quantification of this compound levels and its target receptors in the living brain.

Translational Research Opportunities and Unexplored Therapeutic Applications

While research into the therapeutic potential of this compound is still in its early stages, several promising avenues for translational research exist. Its role as a modulator of neuronal excitability suggests its potential utility in a range of neurological and psychiatric disorders. frontiersin.orgnih.gov

Unexplored therapeutic applications that warrant investigation include:

Epilepsy: Given its interactions with the GABA-A receptor, a key target in epilepsy treatment, this compound's potential as an anticonvulsant agent should be explored. wikipedia.org

Anxiety and Stress-Related Disorders: As a negative modulator of the primary inhibitory receptor in the brain, this compound's role in the pathophysiology of anxiety and stress-related disorders, such as post-traumatic stress disorder (PTSD), is an area of active investigation. nih.govresearchgate.net

Neurodevelopmental Disorders: The influence of neurosteroids on brain development suggests that dysregulation of this compound could play a role in certain neurodevelopmental disorders.

Pain Management: Some neurosteroids have demonstrated analgesic properties, suggesting a potential role for this compound in novel pain therapies. u-strasbg.fr

Longitudinal Studies and Chronic Effects of this compound Modulation

Most studies on this compound have focused on its acute effects. A significant gap exists in our understanding of the long-term consequences of chronically altered this compound levels. Longitudinal studies are crucial to address this knowledge gap.

Future research should prioritize:

Chronic Administration Studies: Investigating the effects of long-term administration of this compound or its modulators in animal models is essential to understand potential adaptations, tolerance, and long-term side effects. nih.govdiva-portal.org

Developmental Trajectories: Longitudinal studies tracking this compound levels across different life stages, including pregnancy and aging, could reveal its role in developmental processes and age-related changes in brain function. frontiersin.orgoup.comnih.govfrontiersin.org

Disease Progression: In the context of chronic neurological and psychiatric disorders, longitudinal studies could help to determine whether changes in this compound levels are a cause or a consequence of the disease and whether modulating its levels can alter the disease course.

Q & A

Q. What experimental models are commonly used to investigate Epipregnanolone’s modulation of ethanol-induced tolerance?

Rodent models are standard for studying rapid tolerance to ethanol. Key metrics include motor coordination (e.g., rotarod performance) and hypothermic responses. Experimental designs typically involve pretreatment with this compound (0.10–0.30 mg/kg) followed by ethanol administration, with outcomes measured at 30-, 60-, and 90-minute intervals. Control groups receive saline or comparator neurosteroids (e.g., pregnenolone sulfate) to isolate this compound-specific effects .

Q. How can researchers determine effective dosages of this compound for modulating neurosteroid interactions?

Dose-response studies are critical. For example, this compound’s blockade of dehydroepiandrosterone sulfate (DHEAS)-induced ethanol tolerance is observed at 0.15 mg/kg but not at 0.30 mg/kg, highlighting non-linear pharmacokinetics. Methodologically, incremental dosing (e.g., 0.10, 0.15, 0.30 mg/kg) with ANOVA post hoc tests (e.g., Tukey’s HSD) identifies thresholds for efficacy and toxicity .

What frameworks (e.g., PICOT) are suitable for structuring this compound research questions?

The PICOT format ensures rigor:

  • P opulation: Rodents (e.g., C57BL/6 mice).
  • I ntervention: this compound pretreatment.
  • C omparison: Saline, pregnenolone sulfate, or DHEAS.
  • O utcome: Tolerance metrics (motor impairment, hypothermia).
  • T ime: Acute (single-day) vs. repeated exposure. This structure clarifies variables and aligns with NIH preclinical guidelines .

Advanced Research Questions

Q. How should researchers analyze contradictory data when this compound interacts with divergent neurosteroid pathways?

this compound blocks DHEAS-induced ethanol tolerance but not pregnenolone sulfate-mediated effects. To reconcile this, use factorial ANOVA to test interaction effects between neurosteroids and this compound doses. For example, in hypothermia studies, this compound (0.30 mg/kg) significantly inhibits both DHEAS and tetrahydrodeoxycorticosterone (THDOC) pathways, suggesting GABAergic modulation as a common mechanism .

Q. What statistical methods address variability in tolerance measurements across repeated ethanol exposures?

Mixed-effects models are ideal for longitudinal data (e.g., day 1 vs. day 2 tolerance). For example, in rotarod experiments, random intercepts account for individual variability, while fixed effects isolate this compound’s impact. Report confidence intervals and effect sizes (Cohen’s d) to quantify clinical relevance .

Q. How can researchers optimize literature reviews for this compound’s mechanistic studies?

Prioritize systematic searches using PubMed/MEDLINE and Web of Science, filtering for in vivo studies and neurosteroid interactions. Exclude non-peer-reviewed sources. Use Boolean terms:

  • ("this compound" OR "3α,5α-THP") AND ("ethanol tolerance" OR "GABA modulation"). Tools like Rayyan assist in screening abstracts for mechanistic depth .

Q. What methodologies ensure reproducibility in preclinical this compound research?

Follow NIH guidelines:

  • Blinding : Separate experimenters administering treatments and analyzing data.
  • Randomization : Use stratified randomization for treatment groups.
  • Power analysis : Calculate sample sizes (e.g., G*Power) to detect ≥20% tolerance reduction.
  • Data transparency : Archive raw datasets (e.g., Open Science Framework) .

Methodological Considerations Table

AspectRecommendationKey References
Dosage Optimization Test 0.10–0.30 mg/kg this compound; use ANOVA for dose-response curves.
Statistical Analysis Apply mixed-effects models for longitudinal data; report effect sizes.
Literature Review Use PubMed/Web of Science with Boolean terms; exclude non-peer-reviewed sources.
Ethical Compliance Adhere to NIH preclinical guidelines for blinding, randomization, and reporting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.